

An In-depth Technical Guide to 1,3-Dimethoxybenzene

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Compound of Interest

Compound Name: 1,3-Dimethoxybenzene

Cat. No.: B093181

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This technical guide provides a comprehensive overview of **1,3-Dimethoxybenzene**, a versatile aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, key synthetic protocols, and potential biological relevance.

Core Identifiers and Nomenclature

1,3-Dimethoxybenzene is known by several names and is registered under various chemical identification systems. Its unambiguous identification is crucial for research and regulatory purposes. The primary identifiers are summarized below.

Identifier Type	Value
CAS Number	151-10-0[1][2][3][4][5]
IUPAC Name	1,3-dimethoxybenzene
Molecular Formula	C ₈ H ₁₀ O ₂
InChI	InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3
InChIKey	DPZNOMCNRMUKPS-UHFFFAOYSA-N
SMILES	<chem>COC1=CC(=CC=C1)OC</chem>
EC Number	205-783-4
PubChem CID	9025
ChEBI ID	CHEBI:89853
UNII	2694Z07HQY

Synonyms: m-Dimethoxybenzene, Resorcinol dimethyl ether, 3-Methoxyanisole.

Physicochemical and Spectral Properties

The physical and chemical properties of **1,3-Dimethoxybenzene** are well-documented, providing essential data for its handling, application in synthesis, and analytical characterization.

Property	Value
Molecular Weight	138.16 g/mol
Appearance	Colorless liquid
Melting Point	-52 °C
Boiling Point	85.00 to 87.00 °C @ 7.00 mm Hg
Density	1.053-1.057 g/mL
Solubility in Water	Slightly soluble
logP (Octanol/Water)	2.21
Refractive Index	1.521-1.527
Vapor Pressure	0.52 mmHg

Spectral data is critical for the identification and structural elucidation of **1,3-Dimethoxybenzene**. Key spectral information is available through various databases. The NIST WebBook provides access to its Infrared (IR) and Mass Spectrum. ¹H NMR spectral data can also be found on platforms like SpectraBase.

Experimental Protocols

1,3-Dimethoxybenzene serves as a key starting material in various organic syntheses. A notable application is in the preparation of 1-Bromo-3,5-dimethoxybenzene, a precursor for cross-coupling reactions in the synthesis of pharmaceutical inhibitors.

Synthesis of 1-Bromo-3,5-dimethoxybenzene from 1,3-Dimethoxybenzene

This protocol is adapted from the iridium-catalyzed arene borylation method.

Materials:

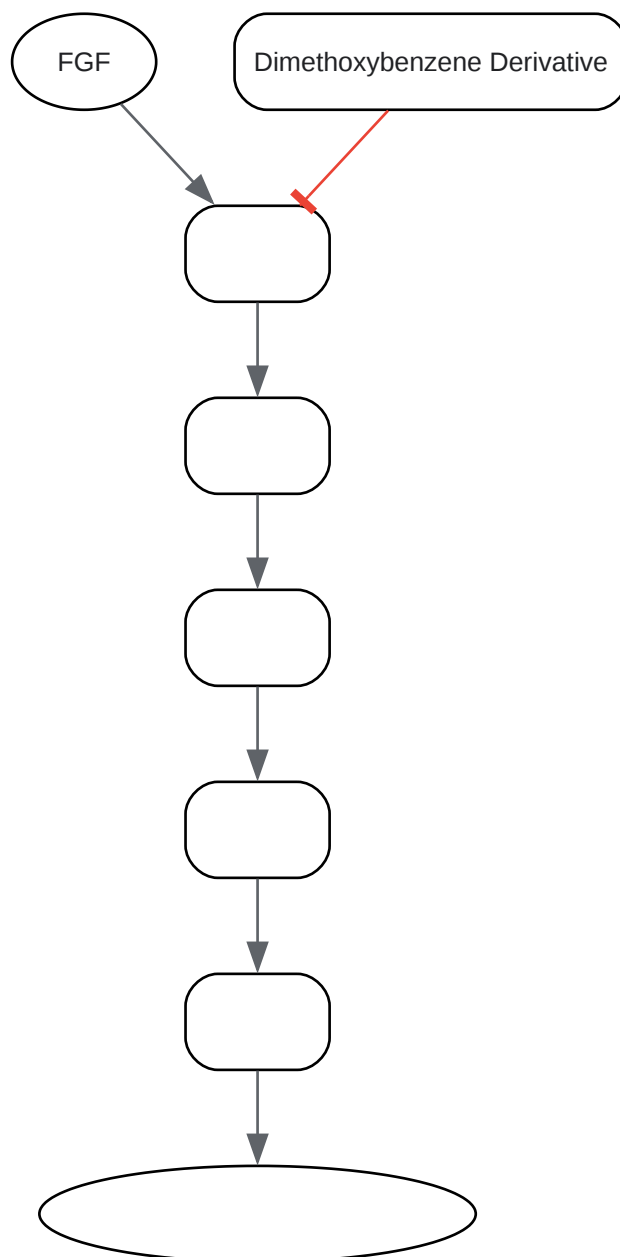
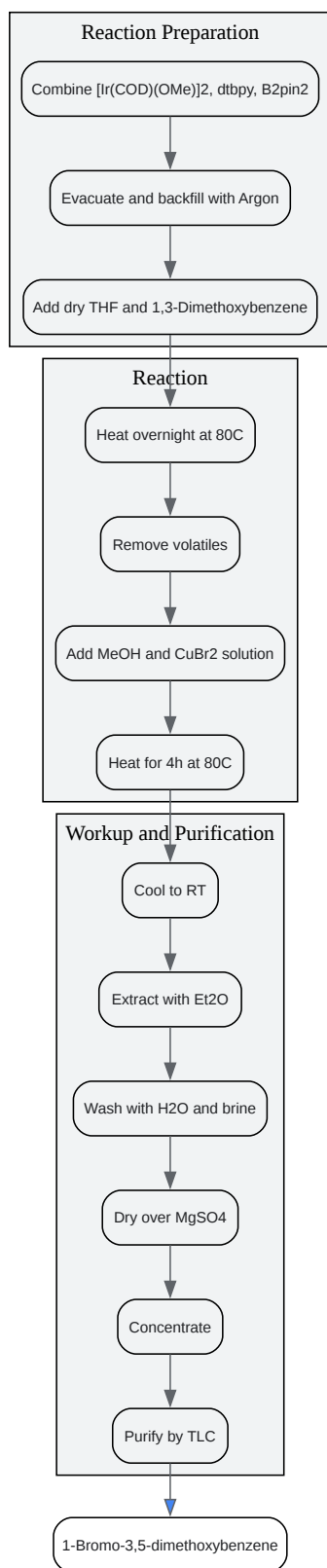
- [Ir(COD)(OMe)]₂ (Iridium(I) methoxide cyclooctadiene dimer)
- dtbpy (4,4'-Di-tert-butyl-2,2'-bipyridine)

- B₂pin₂ (Bis(pinacolato)diboron)
- **1,3-Dimethoxybenzene**
- Dry Tetrahydrofuran (THF)
- Methanol (MeOH)
- Copper(II) Bromide (CuBr₂)
- Deionized Water
- Diethyl ether (Et₂O)
- Magnesium Sulfate (MgSO₄)
- Brine solution

Procedure:

- In a Schlenk tube, combine [Ir(COD)(OMe)]₂ (9.3 mg, 14 μmol), dtbpy (8 mg, 30 μmol), and B₂pin₂ (406 mg, 1.6 mmol).
- Evacuate the tube and backfill with argon three times.
- Under a positive flow of argon, add dry THF (3.0 mL) and **1,3-dimethoxybenzene** (276 mg, 2.0 mmol).
- Seal the tube and heat the reaction mixture overnight in an oil bath at 80 °C.
- After cooling, remove the volatile components under vacuum.
- Add MeOH (25 mL) and a solution of CuBr₂ (1.35 g, 6.0 mmol) in H₂O (25 mL) to the residue.
- Reseal the tube and heat the mixture at 80 °C for 4 hours.
- Cool the reaction mixture to room temperature and extract with Et₂O (3 x 40 mL).

- Wash the combined organic layers successively with water and brine.
- Dry the organic solution over MgSO_4 and concentrate under reduced pressure.
- Purify the crude product by preparative Thin Layer Chromatography (TLC) using a hexane/ CH_2Cl_2 (5/2) solvent system to yield 1-Bromo-3,5-dimethoxybenzene.



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